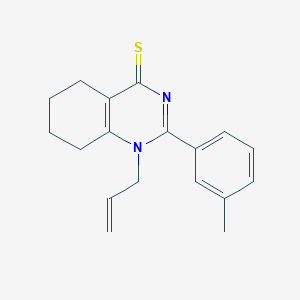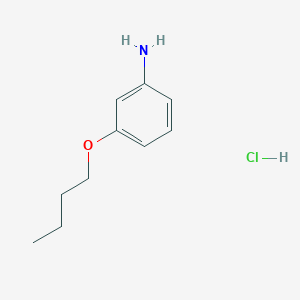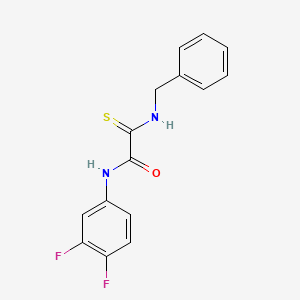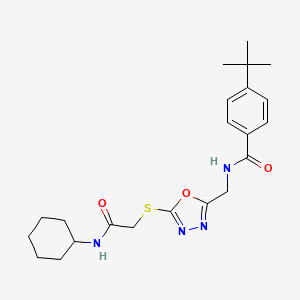
(4-Bromophenyl)(2-methoxyethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromophenyl)(2-methoxyethyl)sulfane” is a chemical compound that likely contains a bromophenyl group, a methoxyethyl group, and a sulfane group. The bromophenyl group consists of a phenyl ring (a variant of benzene) with a bromine atom attached. The methoxyethyl group consists of a methoxy group (an oxygen atom bonded to a methyl group) attached to an ethyl group. The sulfane group is a form of elemental sulfur .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(2-methoxyethyl)sulfane” would likely consist of a phenyl ring with a bromine atom at the 4-position, attached to a sulfur atom, which is also attached to a 2-methoxyethyl group .Chemical Reactions Analysis
The chemical reactions involving “(4-Bromophenyl)(2-methoxyethyl)sulfane” would depend on the specific conditions and reactants present. The bromine atom on the phenyl ring could potentially undergo substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)(2-methoxyethyl)sulfane” would depend on its exact molecular structure. Based on its components, it is likely to be a solid at room temperature, and it may have a relatively high melting point due to the presence of the phenyl ring .Aplicaciones Científicas De Investigación
Applications in Molecular Electronics
(4-Bromophenyl)(2-methoxyethyl)sulfane has been utilized as a precursor in the synthesis of various molecular structures, primarily in the field of molecular electronics. It serves as a key building block for thiol end-capped molecular wires, demonstrating its significance in the fabrication of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The efficient synthetic transformations utilizing this compound underline its importance in the development of advanced molecular electronic devices (Stuhr-Hansen et al., 2005).
Role in Proton Exchange Membranes
In the realm of energy conversion, particularly in fuel cell technology, (4-Bromophenyl)(2-methoxyethyl)sulfane derivatives have shown potential. Monomers containing this compound have been synthesized and used to create copoly(arylene ether sulfone)s. These materials, after further chemical modifications, have been used to produce proton exchange membranes. The resulting membranes exhibit desirable properties such as high proton conductivities, low water uptake, and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012).
Potential in Organic Synthesis and Drug Development
(4-Bromophenyl)(2-methoxyethyl)sulfane has been involved in various organic synthesis processes. It has been used in the synthesis of complex molecular structures like triazoloquinoline and arzoxifene, demonstrating its versatility in organic synthesis and potential application in drug development (Pokhodylo & Obushak, 2019); (Ya-fei, 2011).
Contributions to Corrosion Inhibition Studies
The compound's derivatives have been studied for their corrosion inhibition properties. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a derivative, has shown excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, suggesting the potential of (4-Bromophenyl)(2-methoxyethyl)sulfane derivatives in protecting metals from corrosion (Bouklah et al., 2006).
Applications in Material Science
(4-Bromophenyl)(2-methoxyethyl)sulfane and its derivatives have been instrumental in the development of advanced materials. For example, they have been used in the creation of transparent polyimides with high refractive indices and small birefringences, indicating their potential use in the fabrication of optical materials (Tapaswi et al., 2015).
Direcciones Futuras
Future research could focus on determining the exact synthesis, structure, properties, and potential applications of “(4-Bromophenyl)(2-methoxyethyl)sulfane”. This could involve experimental studies to synthesize the compound and characterize its structure and properties, as well as theoretical studies to predict its behavior in various conditions .
Propiedades
IUPAC Name |
1-bromo-4-(2-methoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPIBIXPXFUJQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(2-methoxyethyl)sulfane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)
![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)
![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)

